molecular formula C10H12N5O6P B1669394 Cyclic AMP CAS No. 60-92-4

Cyclic AMP

Cat. No.: B1669394
CAS No.: 60-92-4
M. Wt: 329.21 g/mol
InChI Key: IVOMOUWHDPKRLL-KQYNXXCUSA-N
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Description

Cyclic AMP, also known as 4-dimethylaminopyridine, is a derivative of pyridine with the chemical formula (CH₃)₂NC₅H₄N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the dimethylamino substituent. This compound is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, and the Staudinger synthesis of β-lactams .

Mechanism of Action

Target of Action

The primary target of cAMP is Protein Kinase A (PKA) . PKA is a key enzyme in the cAMP-dependent pathway, which plays a significant role in numerous cellular functions, including cell growth, differentiation, and gene transcription .

Mode of Action

cAMP acts by binding to the regulatory subunits of PKA, leading to the release of the catalytic subunits . These catalytic subunits then translocate to the nucleus, where they can phosphorylate specific proteins and initiate various cellular responses .

Biochemical Pathways

cAMP is synthesized from ATP by adenylate cyclase, which is activated by various signaling molecules through G-protein-coupled receptors . Once formed, cAMP can activate PKA, leading to the phosphorylation of various proteins and affecting several biochemical pathways . These include the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

The homeostasis of cAMP within the cell is regulated by both its synthesis by adenylate cyclase and its degradation by phosphodiesterases . This balance ensures the appropriate intracellular concentration of cAMP, which is crucial for its bioavailability and efficacy .

Result of Action

The activation of PKA by cAMP leads to a series of cellular responses. For instance, PKA can phosphorylate glycogen phosphorylase, leading to the breakdown of glycogen to glucose-1-phosphate . This demonstrates how cAMP can regulate metabolic processes at the molecular and cellular levels .

Action Environment

The action of cAMP can be influenced by various environmental factors. For instance, the presence of certain hormones or neurotransmitters can stimulate the production of cAMP . Additionally, the intracellular environment, including the presence of other signaling molecules and the overall state of the cell, can also impact the action and efficacy of cAMP .

Biochemical Analysis

Biochemical Properties

Cyclic AMP interacts with several enzymes, proteins, and other biomolecules. It is synthesized from ATP by an enzyme called adenylyl cyclase . This process is regulated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors . This compound is deactivated using phosphodiesterase . It activates protein kinase A and allows it to produce a cellular response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used for intracellular signal transduction, such as transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane . It is also involved in the activation of protein kinases . In addition, this compound binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to specific locations on the regulatory units of the protein kinase, causing dissociation between the regulatory and catalytic subunits, thus enabling those catalytic units to phosphorylate substrate proteins . This compound also activates protein kinase A, which then catalyzes the transfer of phosphate from ATP to a serine residue on a second enzyme, phosphorylase kinase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound elevation induces extension of directed organelle transport into typically organelle-free lamellipodial domains, resulting in the reversible transformation of lamellae into bulbous endings packed with neurosecretory granules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, treatment of human adipose stromal cells with forskolin and phorbol 12-myristate 13-acetate (PMA), to mimic prostaglandin E2, resulted in nuclear translocation of CRTC2 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It helps with the regulation of glycogen, sugar, and lipid metabolisms . This compound is synthesized from ATP using the enzyme adenylyl cyclase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, this compound elevation induces extension of directed organelle transport into typically organelle-free lamellipodial domains .

Subcellular Localization

This compound is localized in various subcellular compartments. The subcellular localization of this compound is vitally important in determining the cellular response . For instance, if a subcellular compartment is rich in this compound phosphodiesterases (PDEs), it will hydrolyse this compound to 5′-AMP following synthesis .

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOMOUWHDPKRLL-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37839-81-9 (mono-hydrochloride salt)
Record name Cyclic AMP
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DSSTOX Substance ID

DTXSID8040436
Record name Cyclic AMP
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Molecular Weight

329.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclic AMP
Source Human Metabolome Database (HMDB)
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Solubility

4 mg/mL
Record name Cyclic AMP
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CAS No.

60-92-4
Record name cAMP
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Record name Cyclic AMP
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Record name Cyclic adenosine monophosphate
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Record name Adenosine, cyclic 3',5'-(hydrogen phosphate)
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Record name Cyclic AMP
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Record name Adenosine 3',5'-phosphate monohydrate
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Record name ADENOSINE CYCLIC PHOSPHATE
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Record name Cyclic AMP
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219-220 °C, 219 - 220 °C
Record name Cyclic adenosine monophosphate
Source DrugBank
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Record name Cyclic AMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cyclic AMP (Adenosine 3',5'-cyclic monophosphate) primarily exerts its effects by binding to and activating This compound-dependent protein kinase (PKA). [, , , , , ] This binding leads to the dissociation of PKA's regulatory subunits, freeing its catalytic subunits to phosphorylate a variety of downstream target proteins. [, , , ] These phosphorylation events mediate diverse cellular responses depending on the cell type and specific target proteins.

A: * Molecular Formula: C10H12N5O6P* Molecular Weight: 329.21 g/mol* Spectroscopic data: this compound exhibits characteristic absorption in the ultraviolet (UV) region and specific peaks in nuclear magnetic resonance (NMR) spectroscopy, allowing for its identification and quantification. [, ]

A: this compound itself does not possess catalytic properties. It functions as a second messenger, relaying signals from extracellular hormones or neurotransmitters to intracellular effector molecules, primarily PKA. [, , , ]

A: Yes, computational methods have been employed to study this compound interactions with PKA and other binding partners, providing insights into the structural basis of this compound signaling. [, , ] QSAR (Quantitative Structure-Activity Relationship) studies have also been conducted to investigate the relationship between the structure of this compound analogs and their biological activity. []

A: Modifications to the this compound structure can significantly affect its binding affinity to PKA, its ability to activate the enzyme, and its resistance to degradation. [, ] For example, the addition of bulky substituents to the this compound molecule can enhance its resistance to phosphodiesterases, leading to a prolonged intracellular half-life and increased potency. [, ]

A: this compound is susceptible to degradation by phosphodiesterases, limiting its use as a therapeutic agent. [, ] To overcome this limitation, researchers have developed this compound analogs with increased stability, such as dibutyryl this compound (db this compound) and 8-bromo this compound (8-Br this compound). [, , , ] These analogs are more resistant to degradation and exhibit enhanced cell permeability, making them valuable tools in research and potential therapeutic leads. [, , ]

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